molecular formula C9H9F2NO2 B12118560 2-Amino-2-(3,4-difluorophenyl)propanoic acid

2-Amino-2-(3,4-difluorophenyl)propanoic acid

Cat. No.: B12118560
M. Wt: 201.17 g/mol
InChI Key: GWJPPLBNNLFIBO-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of 2-nitro-2-(3,4-difluorophenyl)propanoic acid.

    Reduction: Formation of 2-amino-2-(3,4-difluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3,4-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2,4-difluorophenyl)propanoic acid
  • 2-Amino-3-(2,5-difluorophenyl)propanoic acid

Uniqueness

2-Amino-2-(3,4-difluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJPPLBNNLFIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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